N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound, and a diethylaminoethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzothiazole ring, a fluorobenzamide group, and a diethylaminoethyl group. These groups could potentially interact through various non-covalent interactions, affecting the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiazole ring, the fluorobenzamide group, and the diethylaminoethyl group. Each of these groups could potentially participate in different chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring, the fluorobenzamide group, and the diethylaminoethyl group could affect properties such as solubility, stability, and reactivity .Scientific Research Applications
Fluorescent Sensors
One application of structurally related benzimidazole and benzothiazole derivatives is as fluorescent sensors for detecting metal ions. A study by Suman et al. (2019) developed benzimidazole/benzothiazole-based azomethines that showed significant sensitivity and selectivity for Al3+ and Zn2+ ions, indicating their potential in metal ion detection (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Antimicrobial Activity
Another area of application is in antimicrobial research. Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl) derivatives and evaluated their antimicrobial properties. The study showed good to moderate activity against selected bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Anticancer Agents
Research into the anticancer properties of benzothiazole derivatives is also a significant application. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. The study found that some derivatives exhibited promising anticancer activities against various cancer cell lines, suggesting their potential as anticancer agents (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Photophysical and Antimicrobial Studies
Padalkar et al. (2014) explored the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives and their antimicrobial activity. The synthesized compounds showed excellent broad-spectrum antimicrobial activity, and their photophysical properties were also studied, indicating their applicability in these areas (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-3-23(4-2)12-13-24(19(25)15-8-7-9-16(21)14-15)20-22-17-10-5-6-11-18(17)26-20;/h5-11,14H,3-4,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXDSYFWVMEOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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